1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine

Catalog No.
S12181944
CAS No.
M.F
C10H19N3
M. Wt
181.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine

Product Name

1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine

IUPAC Name

1-butan-2-yl-N-propylpyrazol-3-amine

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

InChI

InChI=1S/C10H19N3/c1-4-7-11-10-6-8-13(12-10)9(3)5-2/h6,8-9H,4-5,7H2,1-3H3,(H,11,12)

InChI Key

ALMWPNXCXVIRFR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1)C(C)CC

1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a butan-2-yl group and a propyl group. The molecular formula of this compound is C13H21N5C_{13}H_{21}N_5 with a molecular weight of approximately 247.34 g/mol. Its IUPAC name reflects its structure, indicating the presence of both the pyrazole moiety and the specific alkyl substituents. The compound's structure can be represented as follows:

  • Molecular Formula: C13H21N5C_{13}H_{21}N_5
  • CAS Number: 1856033-99-2
  • InChI Key: NXOXBOVADYOPSN-UHFFFAOYSA-N

This compound is notable for its potential biological activities and applications in medicinal chemistry.

, which are essential for its functionalization and application in synthetic organic chemistry:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding corresponding oxides.
  • Reduction: Reduction reactions can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride, producing reduced derivatives.
  • Substitution Reactions: Nucleophilic substitution reactions may occur, where functional groups such as halides or hydroxyls are replaced by other nucleophiles.

These reactions typically utilize organic solvents like dichloromethane and may involve catalysts such as palladium on carbon, with reaction temperatures ranging from room temperature to reflux conditions.

The biological activity of 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine has been investigated in various studies, revealing its potential as an enzyme inhibitor. It may interact with specific molecular targets, modulating pathways involved in cellular functions. For instance, it could inhibit enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism suggests that the compound may have applications in treating conditions related to enzyme dysregulation.

The synthesis of 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Alkylation: The pyrazole ring is alkylated using butan-2-yl halide in the presence of a base like potassium carbonate.
  • Final N-Alkylation: The last step involves N-alkylation of the pyrazole ring with a suitable alkyl halide.

These methods can be optimized for large-scale production using continuous flow reactors to enhance yield and purity.

1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agricultural Chemistry: It could be explored for use in agrochemicals due to its potential effects on plant growth or pest control.

Studies on the interactions of 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine with biological targets have shown promise in understanding its mechanism of action. These studies often involve docking simulations and binding affinity assessments to elucidate how the compound interacts at the molecular level, which is crucial for developing therapeutic agents.

Several compounds share structural similarities with 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-sec-butyl-N-propyl-1H-pyrazol-3-amineSec-butyl instead of butan-2-ylDifferent steric effects due to sec-butyl group
1-(isopropyl)-N-propyl-pyrazol-3-aminesIsopropyl groupAlters electronic properties and reactivity
4-methyl-N-propyl-pyrazolamineMethyl substitution at position 4Potentially different biological activity

The uniqueness of 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amines lies in its specific substitution pattern, which confers distinct chemical and biological properties compared to these similar compounds. This specificity makes it a valuable candidate for further research and application in medicinal chemistry.

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a foundational scaffold in heterocyclic chemistry. The substitution patterns on the pyrazole ring critically influence its electronic properties, solubility, and biological interactions. In 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine, the butan-2-yl group introduces steric bulk and lipophilicity, while the N-propyl amine enhances hydrogen-bonding potential. These modifications tailor the compound for specific molecular interactions, such as enzyme active-site binding.

The molecular formula of the free base is C10H19N3, with a molecular weight of 181.28 g/mol. Its hydrochloride salt (CAS: 1855948-43-4) has a molecular weight of 217.74 g/mol. The compound’s SMILES representation, CCCNC1=NN(C(C)CC)C=C1, underscores its branched alkyl substituents, which are strategically positioned to optimize pharmacokinetic properties like metabolic stability and membrane permeability.

Key Structural Features:

  • Pyrazole core: Enables π-π stacking and dipole interactions.
  • Butan-2-yl group: Enhances lipophilicity, influencing blood-brain barrier penetration.
  • N-Propyl amine: Provides a protonation site for salt formation and hydrogen bonding.

Historical Context of Pyrazole Derivatives in Medicinal Research

Pyrazole derivatives have been integral to drug discovery since the mid-20th century. Early examples include celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist). The structural versatility of pyrazoles allows for fine-tuning of activity against diverse targets, such as kinases, proteases, and G-protein-coupled receptors.

Recent advances highlight pyrazol-3-amine derivatives as potent glycogen synthase kinase-3β (GSK-3β) inhibitors, which are being investigated for Alzheimer’s disease (AD) therapy. For instance, the thieno[3,2-c]pyrazol-3-amine derivative 16b inhibits GSK-3β with an IC50 of 3.1 nM, reducing tau hyperphosphorylation—a hallmark of AD. While 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine has not been directly tested in this context, its structural homology to 16b suggests potential cross-reactivity with GSK-3β or related enzymes.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.157897619 g/mol

Monoisotopic Mass

181.157897619 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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